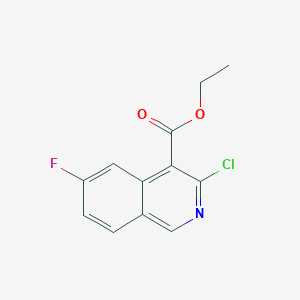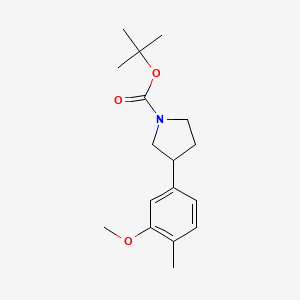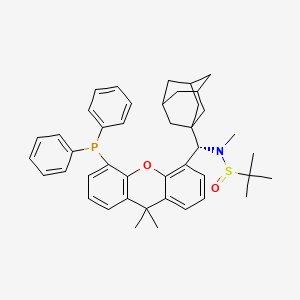![molecular formula C15H21NO4S B13660227 (2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a tert-butoxycarbonyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a thiophen-2-ylmethyl halide under basic conditions.
Protection with the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The thiophen-2-ylmethyl group can interact with various enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethyl)pyrrolidine-2-carboxylic Acid: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid: Similar structure but with a pyridin-2-ylmethyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-21-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXYTWAAXBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)


![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)

![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)





